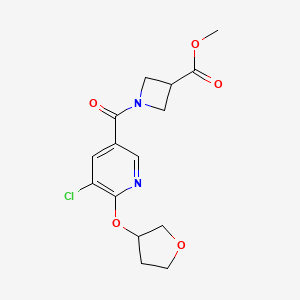
Methyl 1-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)azetidine-3-carboxylate
カタログ番号 B2600718
CAS番号:
1903239-45-1
分子量: 340.76
InChIキー: YZKTVQPNZFFNKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups. It has a tetrahydrofuran ring, which is a type of cyclic ether, attached to a nicotine moiety via an oxygen atom. It also has a chloro group attached to the nicotine moiety and an azetidine ring attached via a carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The tetrahydrofuran ring could potentially be synthesized via a cyclization reaction . The azetidine ring might be introduced via a cyclization or ring-opening reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and azetidine rings would introduce strain into the molecule, which could affect its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ether and carboxylate groups could potentially participate in nucleophilic substitution or elimination reactions . The chloro group could potentially be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .科学的研究の応用
Chemical Synthesis and Reactions
- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound with structural similarities to the subject chemical, has been synthesized and used in the study of ring expansion and contraction reactions in chemical synthesis (Bullock et al., 1972).
- Research on Biginelli-compounds, which are structurally related, has explored their reactions and potential for the synthesis of complex heterocyclic compounds (Kappe & Roschger, 1989).
Applications in Organic Chemistry and Drug Synthesis
- The compound has been used in Diels–Alder reactions with furans, leading to the synthesis of various organic molecules, which is significant in the field of organic chemistry and drug synthesis (Alves et al., 2001).
- In the synthesis of poly-tetrahydrofuran, the related chemical structure of tetrahydrofuran has been utilized, highlighting its application in polymer chemistry (Tezuka & Goethals, 1982).
Medicinal Chemistry and Radiochemistry
- Analogues of the compound have been synthesized for potential use in ligand-receptor interactions in medicinal chemistry (Karimi & Långström, 2002).
- Research on azetidines, which share a similar structural motif, has contributed to understanding the functional derivatives of azetidines in medicinal chemistry (Chen et al., 1967).
Antimicrobial and Antitubercular Activity
- Derivatives of similar chemical structures have shown potential in antimicrobial activity, suggesting possible applications in developing new antimicrobial agents (Fathalla et al., 2006).
- Research on azetidine-based compounds has indicated their potential in the treatment of diseases like tuberculosis, demonstrating their significance in medicinal chemistry (Venugopala et al., 2016).
将来の方向性
特性
IUPAC Name |
methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-21-15(20)10-6-18(7-10)14(19)9-4-12(16)13(17-5-9)23-11-2-3-22-8-11/h4-5,10-11H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTVQPNZFFNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2600637.png)
![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide](/img/structure/B2600642.png)
![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)
![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)
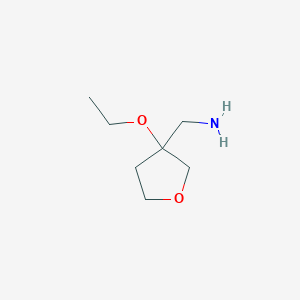
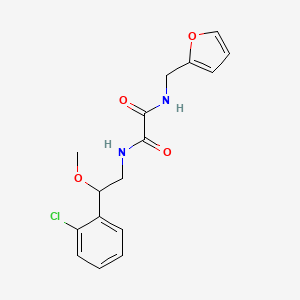
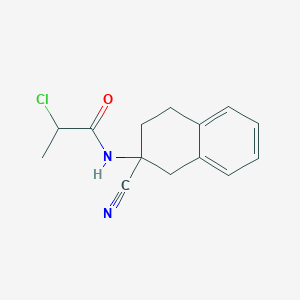
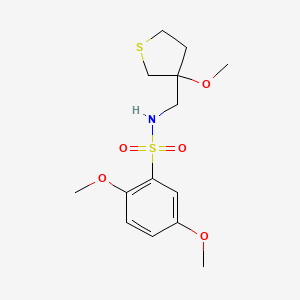
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2600656.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)